Cas no 18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-)

4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- structure
18426-20-5 structure
Product Name:4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
Numero CAS:18426-20-5
MF:C19H21NO2
MW:295.37554526329
CID:168896
PubChem ID:167715
Update Time:2025-04-19

4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
    • [11C]-(-)-N-n-Propylnorapomorphine
    • R(-)-PROPYLNORAPOMORPHINE HCL
    • R(-)-Propylnorapomorphine hydrochloride
    • R(?)-NPA hydro
    • (6aR)-10,11-dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium chloride
    • (6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
    • R(-)-PROPYLNORAPOMORPHINE HYDROCHLORIDE (R(-)-NPA)
    • N-Propylnorapomorphine
    • (-)-Propylnorapomorphine
    • N-Nor-N-propylapomorphine
    • (-)-N-Propylnorapomorphine
    • (-)-6-Propylnorapomorphine
    • (6aR)-5,6,6a,7-Tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-10,11-diol
    • R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
    • N-propylnorapomorphine-(+)
    • BPBio1_001404
    • N-propylnorapomorphine-(-)
    • (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol; hydrochloride
    • (R) 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • D-027
    • CHEMBL538542
    • Win-28928
    • r(-)-10,11-dihydroxy-N-n-propylnoraporphine
    • 18426-20-5
    • SKF-76783
    • BDBM50007422
    • (R)-10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
    • PDSP2_001493
    • DTXSID50939811
    • Propylnorapomorphine
    • UNII-NH381P1BR8
    • R-N-PROPYLNORAPOMORPHINE
    • Q27088028
    • Noraporphine-10,11-diol, 6-propyl-
    • PDSP1_000853
    • cid_11957529
    • CHEMBL225230
    • BDBM50012994
    • CCG-204527
    • PDSP2_000840
    • Biomol-NT_000080
    • PDSP2_000839
    • PDSP1_000852
    • SDCCGSBI-0050420.P002
    • BRD-K13544237-001-01-0
    • GTPL969
    • Lopac0_000435
    • (+)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • (-)-N-porphynorapomorphine
    • n-Propylapomorphine
    • (-)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • CHEBI:92234
    • (9R)-10-propyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,13,15-hexaene-3,4-diol
    • SCHEMBL7997518
    • NCGC00162153-03
    • 10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium(R(-)NPA)
    • 4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL, 5,6,6A,7-TETRAHYDRO-6-PROPYL-, (6AR)-
    • (-)-NPA
    • 6-Propylnoraporphine-10,11-diol
    • NH381P1BR8
    • PDSP1_001509
    • Inchi: 1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
    • Chiave InChI: BTGAJCKRXPNBFI-OAHLLOKOSA-N
    • Sorrisi: OC1=C(C=CC2=C1C1=CC=CC3CCN(CCC)[C@H](C2)C=31)O

Proprietà calcolate

  • Massa esatta: 331.13406
  • Massa monoisotopica: 295.157
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 401
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 18
  • XLogP3: 3.2
  • Superficie polare topologica: 43.7

Proprietà sperimentali

  • Colore/forma: Solido bianco chiaro
  • Densità: 1.232
  • Punto di ebollizione: 491°Cat760mmHg
  • Punto di infiammabilità: 268°C
  • Solubilità: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
  • PSA: 43.7
  • Solubilità: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared

4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Informazioni sulla sicurezza

  • WGK Germania:3
  • Condizioni di conservazione:2-8°C
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.